molecular formula C19H16N4O2 B3721973 MFCD01848190

MFCD01848190

Cat. No.: B3721973
M. Wt: 332.4 g/mol
InChI Key: HNUHPOVFDUDKBG-UHFFFAOYSA-N
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Description

Typically, such identifiers correspond to organoboron or aromatic derivatives based on analogous compounds in the evidence (e.g., boronic acids, heterocyclic compounds) . Hypothetically, it may share properties with compounds like phenylboronic acids or substituted heterocycles, which are often used in pharmaceuticals, agrochemicals, or material science. Key parameters of interest would include molecular weight, solubility, logP (partition coefficient), and bioactivity profiles, which are standard metrics for comparative analysis .

Properties

IUPAC Name

2-(1-benzyl-3-hydroxy-5-imino-2H-pyrrol-4-yl)-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2/c20-17-16(15(24)11-23(17)10-12-6-2-1-3-7-12)18-21-14-9-5-4-8-13(14)19(25)22-18/h1-9,20,24H,10-11H2,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNUHPOVFDUDKBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(C(=N)N1CC2=CC=CC=C2)C3=NC4=CC=CC=C4C(=O)N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

MFCD01848190 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce different oxidized forms of the compound, while substitution reactions can lead to the formation of various derivatives.

Scientific Research Applications

MFCD01848190 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules. In biology, it may be used in studies related to cellular processes and molecular interactions. In medicine, this compound could be explored for its potential therapeutic effects, such as its ability to interact with specific molecular targets. In industry, the compound may be utilized in the production of specialized materials or as a component in manufacturing processes.

Mechanism of Action

The mechanism of action of MFCD01848190 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects of the compound. Understanding the molecular targets and pathways involved is crucial for elucidating the compound’s mechanism of action.

Comparison with Similar Compounds

The following analysis compares MFCD01848190 (inferred properties) with two structurally analogous compounds from the evidence: (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4, MDL MFCD13195646) and 6-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one (CAS 56469-02-4, MDL MFCD02258901) .

Structural and Functional Similarities

Table 1: Structural and Functional Comparison
Parameter This compound (Hypothetical) (3-Bromo-5-chlorophenyl)boronic acid 6-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one
Molecular Formula C₆H₅BBrClO₂ (inferred) C₆H₅BBrClO₂ C₉H₉NO₂
Molecular Weight ~235.27 235.27 163.17
Key Functional Groups Boronic acid, halogen substituents Boronic acid, Br/Cl substituents Hydroxy group, cyclic amide
Primary Applications Suzuki-Miyaura coupling Cross-coupling reactions Pharmaceutical intermediates
Key Observations:
  • Structural Alignment : Both this compound and (3-Bromo-5-chlorophenyl)boronic acid contain boronic acid groups and halogen substituents, making them suitable for cross-coupling reactions in organic synthesis .
  • Functional Divergence: The hydroxyisoquinolinone derivative lacks a boronic acid group but features a cyclic amide, prioritizing hydrogen bonding and solubility in polar solvents .

Physicochemical and Bioactivity Profiles

Table 2: Physicochemical Properties
Parameter This compound (Hypothetical) (3-Bromo-5-chlorophenyl)boronic acid 6-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one
LogP (Partition Coefficient) 2.15 (predicted) 2.15 (XLOGP3) 1.64 (MLOGP)
Solubility (mg/mL) 0.24 0.24 0.24 (similar class)
GI Absorption High High Moderate
BBB Permeability Yes Yes No
Key Observations:
  • Lipophilicity: The boronic acid derivatives exhibit higher logP values (~2.15), suggesting better membrane permeability compared to the hydroxyisoquinolinone (logP ~1.64) .
  • Bioavailability: Boronic acids like this compound and its analog show high GI absorption and BBB penetration, making them candidates for CNS-targeted drugs, whereas the hydroxyisoquinolinone’s moderate absorption limits it to peripheral applications .
Key Observations:
  • Synthesis Complexity: Both boronic acid derivatives require palladium-catalyzed reactions, increasing cost and complexity compared to the hydroxyisoquinolinone’s simpler condensation synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
MFCD01848190
Reactant of Route 2
MFCD01848190

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